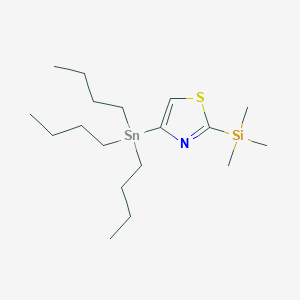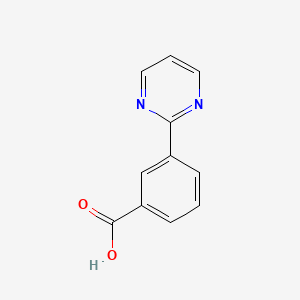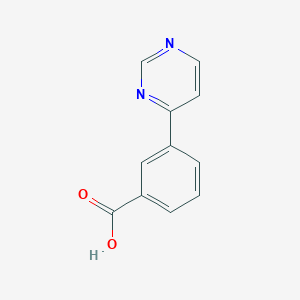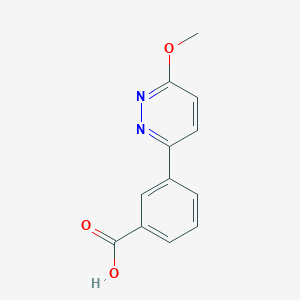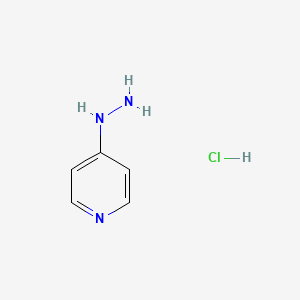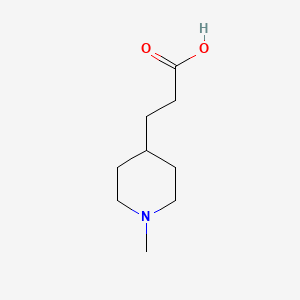
3-(1-Methylpiperidin-4-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(1-Methylpiperidin-4-YL)propanoic acid" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various propanoic acid derivatives and their synthesis, which can provide insights into the general class of compounds to which "3-(1-Methylpiperidin-4-YL)propanoic acid" belongs. These compounds are of interest due to their potential biological activities, such as anti-inflammatory, analgesic, and enzyme inhibitory properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including condensation, protection/deprotection strategies, and esterification. For example, the synthesis of certain propanoic acid derivatives involves the condensation of thiourea, substituted aldehyde, and 5-oxopentanoic acid . Another synthesis method for a cyclopropene analogue involves protection of the cyclopropene ring, oxidation, and deprotection . The synthesis of 1-[11C]methylpiperidin-4-yl propionate, a compound structurally similar to the one of interest, is achieved through protection of the amine, acylation, and deprotection .
Molecular Structure Analysis
The molecular structure of propanoic acid derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and X-ray crystallography. For instance, the structure of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was confirmed through these methods . Similarly, the molecular structure of a novel dipeptide was determined by X-ray crystal analysis .
Chemical Reactions Analysis
Propanoic acid derivatives can undergo various chemical reactions, including Michael addition and transesterification, as seen in the synthesis of a light stabilizer . The reactivity of these compounds is influenced by their functional groups, which can participate in hydrogen bonding and other non-covalent interactions, as observed in the crystal packing of certain derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of propanoic acid derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like methyl, chlorophenyl, or methoxyphenyl groups can affect these properties. The supramolecular architectures involving hydrogen bonding, as seen in uracil derivatives, also play a role in the physical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- Light Stabilizers : 3-(1-Methylpiperidin-4-YL)propanoic acid derivatives have been used in synthesizing novel light stabilizers like dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate. These stabilizers are significant in improving the light stability of various materials (Deng Yi, 2008).
Medicinal Chemistry
- Antimicrobial Properties : Derivatives of 3-(1-Methylpiperidin-4-YL)propanoic acid, such as 3-Quinolin-4-one propanoic acids, are being researched for their potential as scaffolds to create new antimicrobial drugs, a critical area in the face of increasing microbial resistance (V. O. Zubkov et al., 2016).
Organometallic Chemistry
- Synthesis of Organometallic Compounds : This acid has been utilized in the synthesis of complex organometallic compounds, like (η6-arene)Cr(CO)3 containing carboxylic acid derivatives. These compounds are important in medicinal organometallic chemistry (M. Patra et al., 2012).
Polymer Science
- Polymer Stability : The derivatives of 3-(1-Methylpiperidin-4-YL)propanoic acid have been investigated for their role in stabilizing polymers against light degradation. This is crucial for extending the life and maintaining the quality of various polymeric materials (M. Danko et al., 2003).
Safety And Hazards
The safety information available indicates that 3-(1-Methylpiperidin-4-YL)propanoic acid may cause eye irritation (H318) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and getting medical advice/attention if you feel unwell (P312) .
Eigenschaften
IUPAC Name |
3-(1-methylpiperidin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10-6-4-8(5-7-10)2-3-9(11)12/h8H,2-7H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRPKCZPIPJKJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622099 |
Source


|
| Record name | 3-(1-Methylpiperidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylpiperidin-4-YL)propanoic acid | |
CAS RN |
198959-40-9 |
Source


|
| Record name | 3-(1-Methylpiperidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

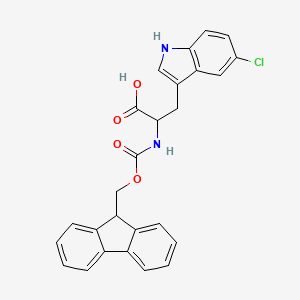
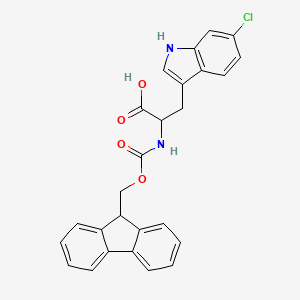
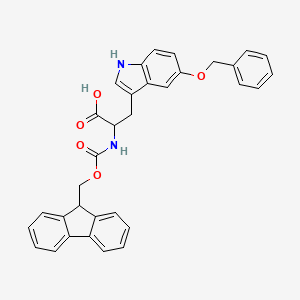
![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)
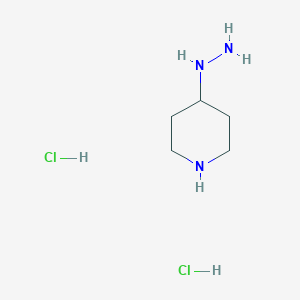
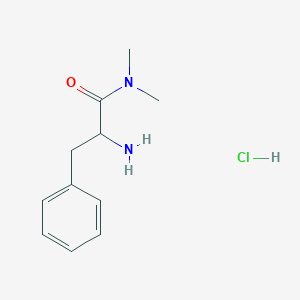
![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)
